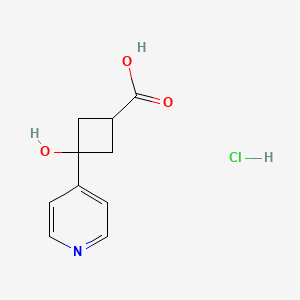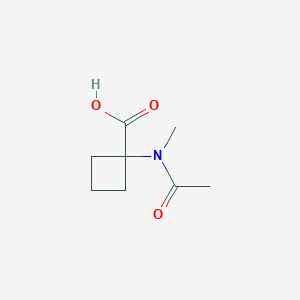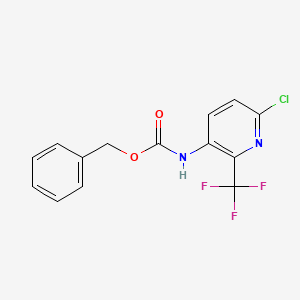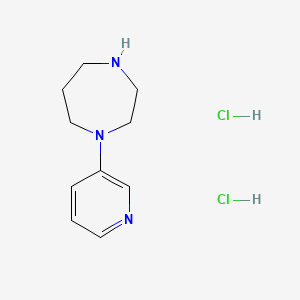
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a complex organic compound characterized by the presence of acetamido, hydroxy, and diiodophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenolic compound followed by acetamidation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a deiodinated derivative.
科学的研究の応用
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialized materials and compounds.
作用機序
The mechanism by which (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The diiodophenyl group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid: Lacks the iodine atoms, resulting in different chemical properties.
(2R)-2-acetamido-3-(4-hydroxy-3,5-dibromophenyl)propanoic acid: Contains bromine instead of iodine, affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid makes it unique compared to its analogs. Iodine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H11I2NO4 |
|---|---|
分子量 |
475.02 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m1/s1 |
InChIキー |
CDXURJOCZAIXFK-SECBINFHSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)

![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)

![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)

![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
